molecular formula C16H18FN5O4S B2719193 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide CAS No. 2034403-73-9

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide

Cat. No. B2719193
CAS RN: 2034403-73-9
M. Wt: 395.41
InChI Key: DPVCBQRSHGEKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C16H18FN5O4S and its molecular weight is 395.41. The purity is usually 95%.
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Scientific Research Applications

Radiopharmacy and PET Imaging

A study by Dollé et al. (2008) highlights the radiosynthesis of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, related to the structure of the compound , designed as selective ligands for the translocator protein (18 kDa) suitable for PET imaging. The research emphasizes the synthesis process, including fluorination for PET labeling, and outlines the potential for in vivo imaging of neuroinflammatory processes. This application underscores the compound's role in advancing radiopharmaceutical sciences, particularly in neurology and oncology diagnostics (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Synthesis and Biological Evaluation of Analogues

Another significant application is found in the synthesis and biological evaluation of novel compounds. Abu-Melha (2021) describes the synthesis and anticancer screening of new imidazothiadiazole analogs, demonstrating the compound's framework as a basis for developing potential anticancer agents. This work involves molecular modeling and cytotoxic activities evaluation against cancer cell lines, highlighting the compound's utility in designing novel therapeutics (Abu-Melha, 2021).

properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O4S/c1-9-10(2)18-8-22(16(9)24)7-15(23)19-12-6-14-13(5-11(12)17)20(3)27(25,26)21(14)4/h5-6,8H,7H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVCBQRSHGEKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide

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